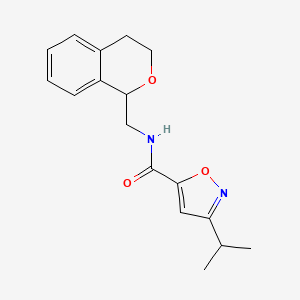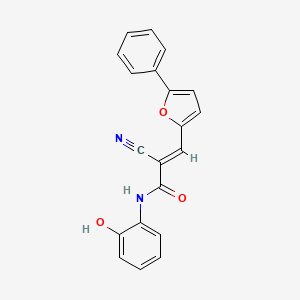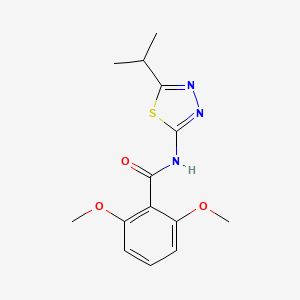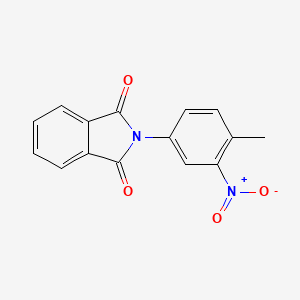![molecular formula C20H21N5O3 B5568929 N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5568929.png)
N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indazole is a heterocyclic aromatic organic compound. It’s a part of a family of nitrogen-containing heterocycles that has aroused great interest due to its wide variety of biological properties . Isoxazole is another organic compound forming part of the azole family. It is a five-membered ring containing an oxygen atom and a nitrogen atom .
Synthesis Analysis
The synthesis of indazole derivatives often involves the reaction of hydrazines with 1,2-diketones or α-haloketones . Isoxazole rings can be synthesized through the reaction of α-hydroxy ketones or α-acetoxyketones and hydroxylamine .Molecular Structure Analysis
Indazole contains a bicyclic structure, consisting of a benzene ring fused to a pyrazole ring . Isoxazole is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom .Chemical Reactions Analysis
Indazole and its derivatives have been found to participate in a variety of chemical reactions, often leading to compounds with significant biological activity . Similarly, isoxazole and its derivatives are versatile intermediates in organic synthesis .Physical And Chemical Properties Analysis
Indazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of a specific indazole or isoxazole derivative would depend on its particular substituents.科学的研究の応用
Pharmacokinetics and Metabolism
Research on pharmacokinetics and metabolism is crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted in the body. Studies on similar compounds have involved analyzing metabolites in biological samples (urine, blood, or tissue) to identify metabolic pathways and potential toxicities (Balani et al., 1995; Rutkowski et al., 2003). Such studies help in identifying the safety profile and therapeutic window of a compound.
Biological Effects and Mechanisms of Action
Understanding the biological effects and mechanisms of action is another critical area of research. This involves studying how the compound interacts with specific cellular targets, enzymes, or receptors and its effects on biological systems. For example, investigations into the effects of compounds on specific enzymes involved in disease pathways can provide insights into their therapeutic potential (Yuan et al., 2016).
Toxicology and Safety Studies
Toxicology and safety studies are essential to determine the adverse effects a compound might have on the body. This includes identifying any toxic metabolites that may be produced and assessing the compound's impact on various physiological systems. Such studies often involve both in vitro and in vivo methodologies to comprehensively evaluate safety profiles (Turteltaub et al., 1999).
Clinical Trials and Human Studies
For compounds with potential therapeutic applications, clinical trials and human studies are conducted to assess efficacy, safety, and tolerability in the intended patient population. This can involve pharmacokinetic studies to understand how the compound behaves in the human body, as well as efficacy trials to determine its therapeutic benefits (Schofield et al., 1999).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,6-dimethyl-N-(1-methyl-4-propan-2-yloxyindazol-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-10(2)27-15-8-6-7-14-17(15)18(23-25(14)5)22-19(26)13-9-11(3)21-20-16(13)12(4)24-28-20/h6-10H,1-5H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHOCQREUJFIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NN(C4=C3C(=CC=C4)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-3,3-diphenylpiperidine](/img/structure/B5568857.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4'-(trifluoromethoxy)-3-biphenylcarboxamide hydrochloride](/img/structure/B5568868.png)
![5-ethyl-7-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5568876.png)
![1-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5568881.png)
![(4aS*,7aR*)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568882.png)

![2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide](/img/structure/B5568889.png)


![3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol](/img/structure/B5568906.png)
![ethyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5568920.png)
![1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568923.png)
![cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B5568936.png)
